3-Iodo-4-methylphenol 3-Iodo-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 626250-54-2
VCID: VC8128086
InChI: InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
SMILES: CC1=C(C=C(C=C1)O)I
Molecular Formula: C7H7IO
Molecular Weight: 234.03 g/mol

3-Iodo-4-methylphenol

CAS No.: 626250-54-2

Cat. No.: VC8128086

Molecular Formula: C7H7IO

Molecular Weight: 234.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methylphenol - 626250-54-2

Specification

CAS No. 626250-54-2
Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
IUPAC Name 3-iodo-4-methylphenol
Standard InChI InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Standard InChI Key QSRHEJRMXKBBKI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)O)I
Canonical SMILES CC1=C(C=C(C=C1)O)I

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

3-Iodo-4-methylphenol is an aromatic compound consisting of a phenol backbone substituted with iodine at the third carbon and a methyl group at the fourth carbon relative to the hydroxyl group. Its IUPAC name is 4-iodo-3-methylphenol, reflecting the priority of numbering that minimizes substituent positions . The structural formula is represented as:

HOC6H3(I)(CH3)OH(simplified as C7H7IO)\text{HO}-\text{C}_6\text{H}_3(\text{I})(\text{CH}_3)-\text{OH} \quad \text{(simplified as } \text{C}_7\text{H}_7\text{IO)}

The compound’s SMILES notation is CC1=C(C=CC(=C1)I)O, and its InChIKey is GQJNOOSFYQAIMI-UHFFFAOYSA-N .

Physicochemical Properties

Key physical properties of 3-iodo-4-methylphenol include:

PropertyValueSource
Molecular Weight234.03 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents
Flash PointNot reported

While experimental data on melting and boiling points remain unpublished, its structural analogs, such as 4-iodophenol, exhibit melting points near 90–92°C, suggesting similar thermal behavior . The iodine substituent enhances molecular polarizability, influencing its reactivity in electrophilic substitution reactions.

Synthesis and Manufacturing

Direct Iodination Methods

The synthesis of 3-iodo-4-methylphenol typically involves iodination of 3-methylphenol. A patent by WO2015199202A1 describes a cross-coupling reaction for analogous compounds, where halogenated phenols react with organometallic reagents in the presence of catalysts. For 3-iodo-4-methylphenol, a plausible route includes:

  • Electrophilic Iodination:
    Treatment of 3-methylphenol with iodine monochloride (ICl\text{ICl}) in acetic acid, yielding regioselective iodination at the para position to the methyl group.

  • Purification:
    Recrystallization from ethanol or column chromatography to achieve >95% purity .

Alternative Pathways

Schiff base synthesis studies utilize 3-iodo-4-methylphenol as a precursor. For example, condensation with aldehydes forms imine derivatives, stabilized by intramolecular hydrogen bonds (O–H···N). These reactions often employ mild conditions (room temperature, inert atmosphere) and are monitored via NMR and FT-IR spectroscopy .

Applications in Organic and Medicinal Chemistry

Ligand Design and Coordination Chemistry

The iodine and hydroxyl groups in 3-iodo-4-methylphenol facilitate its use as a ligand in metal-organic frameworks (MOFs). In a study by Tandfonline , a Schiff base derived from this compound demonstrated strong coordination with transition metals, forming complexes with potential catalytic activity. The iodine’s electron-withdrawing effect enhances the phenolic oxygen’s Lewis basicity, improving metal-binding efficiency.

Pharmaceutical Intermediates

PubChem entry 46838910 highlights a benzamide derivative incorporating the 3-iodo-4-methylphenyl group. This molecule, C21H23F3IN3O\text{C}_{21}\text{H}_{23}\text{F}_3\text{IN}_3\text{O}, exhibits pharmacological activity as a kinase inhibitor, underscoring the compound’s role in drug discovery. The iodine atom’s size and polarizability contribute to target binding affinity and metabolic stability.

Recent Research and Future Directions

Hirshfeld Surface Analysis

A 2023 study analyzed intermolecular interactions in Schiff bases derived from 3-iodo-4-methylphenol. Hirshfeld surface plots revealed dominant C–H···π (15.2%) and O–H···N (10.8%) interactions, critical for crystal packing and stability. These findings inform the design of supramolecular assemblies with tailored physicochemical properties.

Computational Insights

Density Functional Theory (DFT) calculations at the B3LYP/3-21G level predict a HOMO-LUMO energy gap of 4.3 eV for 3-iodo-4-methylphenol derivatives, indicating high kinetic stability. Global reactivity descriptors, including chemical hardness (η=2.15\eta = 2.15 eV) and electrophilicity index (ω=1.02\omega = 1.02 eV), suggest nucleophilic character, guiding its use in charge-transfer complexes.

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